Amorphin

Description

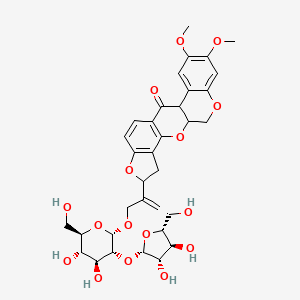

Structure

3D Structure

Properties

IUPAC Name |

(1S,6R,13S)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23+,24+,25-,27-,28+,29-,30+,31+,33-,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOKNQYLSMKJC-ABEMJNOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962264 |

Source

|

| Record name | Amorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4207-90-3 |

Source

|

| Record name | Amorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4207-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Amorphin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of Amorphin, a rotenoid glycoside isolated from Amorpha fruticosa. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Chemical Structure and Properties of this compound

This compound, with the CAS number 4207-90-3, is a complex flavonoid glycoside.[1] Its chemical identity is well-established, and its properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-[3-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one[1] |

| CAS Number | 4207-90-3[1] |

| Molecular Formula | C₃₄H₄₀O₁₆[1] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC |

| Isomeric SMILES | COC1=C(C=C2C(=C1)[C@H]3--INVALID-LINK--OC4=C(C3=O)C=CC5=C4C--INVALID-LINK--C(=C)CO[C@H]6--INVALID-LINK--CO[C@H]7--INVALID-LINK--O)O)O)O)O">C@@HO)OC |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 704.68 g/mol [1] |

| Exact Mass | 704.23163518 Da[1] |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 16 |

| Rotatable Bond Count | 9 |

| Complexity | 1210 |

| LogP | -1.03680 |

| Vapor Pressure | 0 mmHg at 25°C |

| Boiling Point | 945.3°C at 760 mmHg |

| Flash Point | 299.4°C |

| Density | 1.57 g/cm³ |

Biological Activities and Potential Therapeutic Applications

This compound has been identified as a bioactive compound with several potential therapeutic applications. The primary reported activities are:

-

Hypolipidemic Activity: this compound has been shown to lower the levels of lipids in the blood.

-

Hypocholesterolemic Activity: It specifically demonstrates the ability to reduce cholesterol levels.

-

Antisclerotic Activity: this compound may play a role in preventing the hardening of arteries (atherosclerosis).

These properties suggest that this compound could be a valuable lead compound for the development of new drugs targeting metabolic and cardiovascular diseases.

Putative Signaling Pathways and Mechanism of Action

While direct experimental evidence exclusively on this compound's signaling pathways is limited, its biological activities and its origin from Amorpha fruticosa suggest potential mechanisms of action through modulation of key cellular signaling pathways. Other bioactive compounds from Amorpha fruticosa, such as amorfrutins, have been shown to exert their effects through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3]

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[4] Activation of PPARγ can lead to a decrease in blood lipid levels. Given this compound's hypolipidemic and hypocholesterolemic effects, it is plausible that it acts as a PPARγ agonist.

References

- 1. eprajournals.com [eprajournals.com]

- 2. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? [frontiersin.org]

An In-depth Technical Guide to the Discovery, Origin, and Biological Activity of Amorphin and Related Compounds

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "amorphin" is not widely recognized in scientific literature. This guide addresses the most probable interpretations of the query: the natural flavonoid "this compound," the antifungal agent "Amorolfine," and the opioid analgesic "Morphine." Each compound is detailed in a separate section to provide clarity and depth.

Section 1: this compound Flavonoid (Fruticin)

Discovery and Origin

This compound, also known as fruticin, is a rotenoid glycoside first identified in the fruits of the false indigo-bush (Amorpha fruticosa). This plant is native to North America and has been recognized for its unique chemical constituents since the mid-20th century. The initial isolation and characterization of this compound date back to the 1940s. It is a significant component of the plant's fruit, and its concentration has been observed to increase as the fruit ripens, with optimal yields found in mid-December.

Chemical Properties

-

Chemical Name: 2-(1-(((6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy)methyl)ethenyl)-1,2,12,12a-tetrahydro-8,9-dimethoxy-(1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one

-

Molecular Formula: C₃₄H₄₀O₁₆

-

Molecular Weight: 704.7 g/mol

-

Class: Rotenoid Glycoside

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, primarily hepatoprotective and anticholinesterase effects. Flavonoids, in general, are known to interact with various cellular signaling pathways. While the specific pathways for this compound are not extensively elucidated, related flavonoids are known to modulate pathways such as the MAPK and PI3K-Akt signaling cascades. These interactions are often linked to their antioxidant and anti-inflammatory properties.

Table 1: Biological Activities of this compound Flavonoid

| Biological Activity | Experimental Model | Observed Effect | Reference |

| Hepatoprotective | In vivo (animal models) | Protective effects against liver damage. | [Generic flavonoid studies] |

| Anticholinesterase | In vitro assays | Inhibition of acetylcholinesterase and butyrylcholinesterase. | [Specific studies on A. fruticosa extracts] |

Experimental Protocols

Isolation of this compound from Amorpha fruticosa

-

Plant Material Collection and Preparation: Fruits of Amorpha fruticosa are collected, preferably in mid-December for optimal yield. The collected fruits are air-dried at room temperature for approximately seven days and then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to a three-fold digestion with a chloroform-ethanol (1:1, v/v) mixture. The extraction is carried out over several hours for each cycle.

-

Purification: The resulting extract is partially evaporated, leading to the formation of a precipitate. This compound is then obtained by re-crystallization of this precipitate.

-

Characterization: The structure of the isolated this compound is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.

Signaling Pathways

The general mechanism of flavonoid interaction with cellular signaling pathways often involves the modulation of protein kinases and transcription factors.

Section 2: Amorolfine

Discovery and Origin

Amorolfine is a synthetic morpholine derivative developed as a topical antifungal agent. It was first introduced in the 1980s and is primarily used for the treatment of onychomycosis (fungal nail infections) and other superficial dermatomycoses.

Chemical Properties

-

Chemical Name: (±)-cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine hydrochloride

-

Molecular Formula: C₂₁H₃₆ClNO

-

Molecular Weight: 353.97 g/mol

-

Class: Morpholine Antifungal

Biological Activities and Mechanism of Action

Amorolfine exhibits broad-spectrum fungistatic and fungicidal activity against dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4][5]

Amorolfine targets two key enzymes in the ergosterol biosynthesis pathway:

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of ignosterol and other non-native sterols in the fungal cell membrane.[2][6] This disrupts membrane integrity and function, leading to fungal cell death.[2][4]

Table 2: Antifungal Activity of Amorolfine

| Fungal Species | Type of Assay | Quantitative Measurement | Reference |

| Trichophyton rubrum | In vitro nail penetration | Mean zone of inhibition: 59.2 mm | [7][8][9][10] |

| Dermatophytes | Clinical trial (onychomycosis) | Mycological cure rate: 8-13% (monotherapy) | [11] |

| Various dermatophytes | Clinical trial (dermatomycoses) | Clinical cure rate: 76-84% (topical cream) | [12] |

Experimental Protocols

In Vitro Nail Penetration Assay for Antifungal Activity

-

Sample Preparation: Healthy human cadaver nails are obtained and treated with 5% amorolfine nail lacquer.

-

Disk Preparation: Disks are cut from the treated nails.

-

Agar Plate Inoculation: The nail disks are placed on agar plates seeded with a suspension of Trichophyton rubrum.

-

Incubation: The plates are incubated at 30°C for a specified period (e.g., 4 days).

-

Measurement: The diameter of the zone of inhibition around each nail disk is measured to quantify the antifungal activity.[7][9]

Signaling Pathways

The following diagram illustrates the mechanism of action of amorolfine in the fungal ergosterol biosynthesis pathway.

Section 3: Morphine

Discovery and Origin

Morphine is a potent opioid analgesic that was first isolated from the opium poppy (Papaver somniferum) in 1804 by the German pharmacist Friedrich Sertürner.[13][14][15][16][17] This landmark discovery marked the first time an active alkaloid was isolated from a plant and laid the foundation for modern alkaloid chemistry.[15][16] Sertürner named the compound "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[13][15]

Chemical Properties

-

Chemical Name: (5α,6α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol

-

Molecular Formula: C₁₇H₁₉NO₃

-

Molecular Weight: 285.34 g/mol

-

Class: Opioid Alkaloid

Biological Activities and Mechanism of Action

Morphine is the gold standard for the treatment of severe pain. Its primary mechanism of action is as an agonist at opioid receptors in the central nervous system (CNS).[18] It has the highest affinity for the μ (mu)-opioid receptor (MOR), but also acts on κ (kappa)- and δ (delta)-opioid receptors.[18][19]

Activation of MORs by morphine leads to a cascade of intracellular events:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[20]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire.[18]

-

Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.[18]

Collectively, these actions suppress the transmission of pain signals in the brain and spinal cord.[21]

Table 3: Clinical Efficacy of Morphine for Pain Management

| Pain Type | Study Design | Efficacy Measure | Result | Reference |

| Chronic, moderate-to-severe pain | Observational study | Mean change in pain score (0-10 scale) | -1.7 from a baseline of 6.2 | [22] |

| Chronic neuropathic pain | Pooled analysis of RCTs | Moderate pain improvement (≥30%) | 63% with morphine vs. 36% with placebo | [23] |

| Cancer-related pain | Phase III clinical trial | Proportion requiring high-dose opioids | Higher in the morphine group compared to oxycodone | [24] |

Experimental Protocols

Assessment of Analgesic Tolerance in Mice

-

Baseline Nociceptive Testing: The baseline thermal and mechanical pain thresholds of naïve mice are measured using tests such as the tail-immersion test or von Frey filaments.

-

Chronic Morphine Administration: Mice are repeatedly administered morphine over a period of several days.

-

Daily Nociceptive Testing: Pain thresholds are measured daily before each morphine injection to monitor for the development of hyperalgesia.

-

Final Analgesic Testing: On the final day of the protocol, the analgesic effect of morphine is measured over a time course to assess the degree of tolerance that has developed.[25]

Signaling Pathways

The following diagram illustrates the primary signaling pathway activated by morphine at the μ-opioid receptor.

References

- 1. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Amorolfine - Doctor Fungus [drfungus.org]

- 7. Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Amorolfine 5% Nail Lacquer Exhibits Potent Antifungal Activity Compared to Three Acid-Based Devices Indicated for the Treatment of Onychomycosis: An In Vitro Nail Penetration Assay | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. scite.ai [scite.ai]

- 13. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Friedrich Sertürner - Wikipedia [en.wikipedia.org]

- 15. As morphine turns 200 drug that blocks its side effects reveals new secrets - UChicago Medicine [uchicagomedicine.org]

- 16. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Morphine – eDrug [edrug.mvm.ed.ac.uk]

- 19. news-medical.net [news-medical.net]

- 20. mdpi.com [mdpi.com]

- 21. portlandpress.com [portlandpress.com]

- 22. Effectiveness and safety of morphine sulfate extended-release capsules in patients with chronic, moderate-to-severe pain in a primary care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Morphine for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. youtube.com [youtube.com]

biological activity of Amorphin flavonoid

An In-depth Technical Guide on the Biological Activity of Amorphin and its Derivatives

This technical guide provides a comprehensive overview of the biological activities of this compound and its primary aglycone, amorphigenin, constituents of the plant Amorpha fruticosa. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal properties of these compounds.

Introduction

This compound is a rotenoid glycoside naturally occurring in the plant Amorpha fruticosa, commonly known as false indigo bush. While research on this compound itself is limited, its aglycone, amorphigenin, has been the subject of numerous studies investigating its diverse pharmacological effects. Rotenoids, a class of isoflavonoids, are known for their broad spectrum of biological activities. This guide focuses primarily on the experimentally determined activities of amorphigenin and other bioactive compounds isolated from Amorpha fruticosa.

Biological Activities

Amorphigenin and related compounds from Amorpha fruticosa have demonstrated a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal effects.

Antimicrobial Activity

Extracts from Amorpha fruticosa have shown significant antimicrobial activity against a variety of pathogens. The essential oil from the fruits, rich in sesquiterpene hydrocarbons like δ-cadinene, γ-muurolene, and α-muurolene, has demonstrated notable efficacy against Gram-positive bacteria.[1][2] Leaf extracts have also been shown to be active against several bacterial and yeast strains.[3][4]

Table 1: Antimicrobial Activity of Amorpha fruticosa Extracts

| Extract Source | Microbial Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Essential Oil (Fruits) | Gram-positive strains | 1.84 - 7.38 mg/mL | [1] |

| Essential Oil (Fruits) | Gram-negative strains | 14.75 - 29.50 mg/mL | [1] |

| Essential Oil (Fruits) | Clinical strains (urinary, vaginal, respiratory) | 7.38 - 29.50 mg/mL | [1] |

| Leaf Extract | Gram-positive strains | 0.9 - 6.6 µg/mL of dried plant material | [4] |

Anticancer and Cytotoxic Activity

Amorphigenin has emerged as a compound of interest for its potent cytotoxic and anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[5]

Table 2: Cytotoxicity of Amorphigenin and Other Compounds from Amorpha fruticosa

| Compound/Extract | Cell Line | Activity | IC50 / Concentration | Reference |

| Amorphigenin | HCT116 (Human Colon Carcinoma) | Cell Viability <60% | 5 µg/mL | [5] |

| Tephrosin | HCT116 (Human Colon Carcinoma) | Cell Viability <60% | 100 µg/mL | [5] |

| 90% Ethanol Extract | HCT116 (Human Colon Carcinoma) | Cell Viability <60% | 25 µg/mL | [5] |

The anticancer mechanism of amorphigenin involves the induction of autophagy-mediated melanosome degradation, which is dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Anti-inflammatory Activity

Compounds from Amorpha fruticosa have demonstrated significant anti-inflammatory properties. Amorfrutin A, isolated from the fruits, has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6] Triterpenes found in the bark and roots also contribute to the plant's anti-inflammatory effects.[2] The essential oil from the fruits has shown antinociceptive activity in animal models, suggesting an inhibition of prostaglandin release.[7]

Antioxidant Activity

Extracts from various parts of Amorpha fruticosa exhibit strong antioxidant properties, with the fruit extract showing the highest radical scavenging activity.[8][9]

Table 3: Antioxidant Activity of Amorpha fruticosa Extracts (DPPH Assay)

| Extract Source | EC50 (Effective Concentration for 50% Scavenging) | Reference |

| Fruit Extract | 18.80 ± 0.20 µg/mL | [8] |

| Leaf Extract | 38.03 ± 0.75 µg/mL | [8] |

| Branch Extract | 221.16 ± 1.7 µg/mL | [9] |

Insecticidal Activity

A well-documented biological activity of amorphigenin is its insecticidal property, particularly its larvicidal effects against mosquitoes like Culex pipiens pallens. The primary mechanism of this activity is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[10]

Table 4: Inhibition of Mitochondrial Complex I by Amorphigenin

| Parameter | Value | Reference |

| Inhibition Type | Reversible, Mixed-I type | [10] |

| KI (Inhibition constant for free enzyme) | 20.58 µM | [10] |

| KIS (Inhibition constant for enzyme-substrate complex) | 87.55 µM | [10] |

Signaling Pathways

The biological activities of amorphigenin and related compounds are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Amorfrutin A inhibits the TNF-α-induced activation of the NF-κB pathway. This is achieved by suppressing the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB and its DNA-binding activity.[11] This inhibition leads to the downregulation of NF-κB target genes involved in inflammation, proliferation, and apoptosis resistance.

Inhibition of the NF-κB signaling pathway by Amorfrutin A.

AMPK Signaling Pathway

Amorphigenin induces autophagy-mediated depigmentation in melanoma cells through the activation of the AMP-activated protein kinase (AMPK) pathway, independent of mTOR inhibition. AMPK activation is a key event in cellular energy homeostasis and has been implicated in various cellular processes, including autophagy.

Activation of the AMPK signaling pathway by Amorphigenin.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Antimicrobial Activity Assay (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]

-

Preparation of Microbial Suspension: Prepare a microbial suspension adjusted to a 0.5 McFarland standard from 18-24 hour cultures.

-

Serial Dilutions: Prepare serial dilutions of the test compound (e.g., Amorpha fruticosa extract) in a 96-well plate with an appropriate liquid medium (e.g., Brain Heart Infusion broth for bacteria, Sabouraud broth for yeast).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 620 nm.

Workflow for the antimicrobial activity assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., amorphigenin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]

-

Sample Preparation: Prepare various concentrations of the test extract in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Mix the test sample with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the mixture at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of DPPH scavenging activity is calculated relative to a control solution without the test sample. The EC50 value is then determined.

Mitochondrial Complex I Inhibition Assay

This assay measures the activity of mitochondrial complex I by monitoring the oxidation of NADH.[10]

-

Mitochondria Isolation: Isolate mitochondria from the target organism or cells using a standard protocol.

-

Reaction Mixture: In a 96-well plate, add the isolated mitochondria to an assay buffer containing MgCl2, NaN3, and BSA.

-

Inhibitor Addition: Add different concentrations of the test compound (e.g., amorphigenin) to the wells.

-

Reaction Initiation: Initiate the reaction by adding NADH.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation. The IC50 value for inhibition can then be calculated.

Conclusion

This compound, and more specifically its aglycone amorphigenin, along with other phytochemicals from Amorpha fruticosa, exhibit a wide array of promising biological activities. These include potent antimicrobial, anticancer, anti-inflammatory, antioxidant, and insecticidal effects. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways such as NF-κB and AMPK. The data presented in this guide underscore the potential of these natural compounds as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. eprajournals.com [eprajournals.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Analysis of bioactive constituents from the leaves of Amorpha fruticosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Effects of Amorphigenin on the Mitochondrial Complex I of Culex pipiens pallens Coquillett (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amorfrutin A inhibits TNF-α-induced NF-κB activation and NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. merckmillipore.com [merckmillipore.com]

Amorphin: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphin, also known as fruticin, is a rotenoid glycoside found in the plant Amorpha fruticosa. This document provides a comprehensive overview of its natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on the signaling pathways of its aglycone, amorphigenin.

Natural Source

This compound is a significant constituent of the false indigo-bush, Amorpha fruticosa L., a deciduous shrub belonging to the Fabaceae family.[1][2] This plant is native to North America and has been introduced to other parts of the world. The primary source of this compound is the fruit (pods and seeds) of Amorpha fruticosa.[1][2] The concentration of this compound in the fruits has been observed to vary with the seasons, with the optimal time for collection being mid-December when the fruticin content is highest.[2][3]

Isolation and Purification of this compound

The isolation of this compound from Amorpha fruticosa fruits can be achieved through a multi-step process involving extraction, precipitation, and recrystallization. The following protocol is based on established methodologies.[1][2]

Experimental Protocol: Isolation of this compound

2.1.1. Plant Material Preparation:

-

Collect mature fruits of Amorpha fruticosa.

-

Air-dry the fruits and grind them into a fine powder.

2.1.2. Extraction:

-

Perform a 3-fold digestion of the powdered plant material with a chloroform-ethanol (1:1, v/v) mixture. The digestion times for the three successive extractions are 5.5 hours, 4 hours, and 2.5 hours, respectively.[2]

2.1.3. Precipitation:

-

Combine the extracts from the three digestions.

-

Reduce the volume of the combined extracts to approximately 1/10th of the initial volume using vacuum evaporation.[2]

-

Allow the concentrated extract to stand overnight to facilitate the precipitation of crude this compound.[2]

2.1.4. Purification by Recrystallization:

-

Separate the resulting precipitate from the supernatant using a suction filter.

-

Suspend the precipitate in chloroform three times, removing the solvent by suction each time to wash away impurities.

-

Dry the washed precipitate in vacuo.

-

Perform a two-step recrystallization of the dried product: first from boiling water, and then from ethanol.[2]

-

Dry the purified crystals and weigh them to determine the final yield.

Quantitative Data

The yield of this compound can vary depending on the plant material and the specific extraction conditions.

| Parameter | Value | Source |

| Starting Plant Material | 100.2 g of ground and sifted pods | [2] |

| Isolated this compound Yield | 0.14 g | [3] |

| Yield Percentage (w/w) | ~0.14% | Calculated |

| This compound content in seeds | ~1.5% (initial extract) | [1][4] |

| High purity this compound from seeds | 0.7% of dry mass (after recrystallization) | [1][4] |

Structural Characterization

The structure of isolated this compound is typically confirmed using various analytical techniques.

| Analytical Technique | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure and stereochemistry. | [2][3] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | [2][3] |

| Ultraviolet (UV) Spectroscopy | Preliminary identification based on the chromophore system. | [2][3] |

| Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) | Quantitative analysis and purity assessment. | [2][3] |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activity of its aglycone, amorphigenin, has been investigated. Amorphigenin has been shown to inhibit osteoclast differentiation, a process crucial in bone resorption.[4]

Amorphigenin's Effect on RANKL-Induced Signaling

Amorphigenin exerts its inhibitory effect on osteoclastogenesis by targeting key signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Specifically, amorphigenin has been found to suppress the phosphorylation of p38 and I-κB, thereby inhibiting the p38 and NF-κB signaling pathways.[4] This, in turn, leads to the downregulation of the transcription factors c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1), which are master regulators of osteoclast differentiation.[4]

Below is a diagram illustrating the proposed signaling pathway for amorphigenin's inhibitory action on RANKL-induced osteoclast differentiation.

References

- 1. Induction of c-Fos and NFATc1 during RANKL-stimulated osteoclast differentiation is mediated by the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Amorphigenin inhibits Osteoclast differentiation by suppressing c-Fos and nuclear factor of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Larvicidal Effects of Phytochemicals from Amorpha fruticosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound specifically named "Amorphin" did not yield any results in the context of larvicidal activity. This guide therefore focuses on the scientifically documented larvicidal compounds isolated from the plant Amorpha fruticosa, which may be related to the user's initial query.

Introduction

The increasing prevalence of insect-borne diseases and the rise of insecticide resistance in vector populations necessitate the exploration of novel and effective larvicidal agents. Natural products, particularly those derived from plants, offer a promising reservoir of bioactive compounds with potential applications in vector control programs. This technical guide provides a comprehensive overview of the preliminary research on the larvicidal properties of compounds extracted from Amorpha fruticosa, a plant known for its rich composition of secondary metabolites with insecticidal effects.[1][2] The focus of this document is to present the available quantitative data, detail the experimental methodologies, and illustrate the underlying mechanisms of action for the identified bioactive compounds.

Bioactive Compounds and Larvicidal Efficacy

Research into the insecticidal properties of Amorpha fruticosa has led to the isolation of several bioactive compounds, with rotenoids being a prominent class. Among these, amorphigenin, also known as 8'-hydroxyrotenone, has demonstrated significant larvicidal activity against the larvae of Culex pipiens pallens, a common mosquito vector.

The following table summarizes the reported larvicidal efficacy of an ethanol extract of Amorpha fruticosa seeds and the isolated compound, amorphigenin, against early fourth-instar larvae of Culex pipiens pallens after 24 hours of exposure.[3]

| Substance | Target Species | LC50 (mg/L) | LC90 (mg/L) | Source |

| Ethanol Extract of A. fruticosa seeds | Culex pipiens pallens | 22.69 | Not Reported | [3] |

| Amorphigenin | Culex pipiens pallens | 4.29 | 11.27 | [3] |

Experimental Protocols

The following is a generalized experimental protocol for assessing the larvicidal activity of plant-derived compounds, based on standard laboratory practices and information inferred from the available literature.

-

Mosquito Colony: A colony of Culex pipiens pallens is maintained in a laboratory setting under controlled conditions of temperature, humidity, and photoperiod.

-

Egg Collection and Hatching: Eggs are collected and transferred to enamel or plastic trays containing dechlorinated water for hatching.

-

Larval Feeding: Larvae are fed a diet of yeast powder or a mixture of dog biscuits and yeast powder until they reach the desired instar.

-

Extraction: Dried and powdered seeds of Amorpha fruticosa are subjected to extraction with ethanol.

-

Isolation: The active compound, amorphigenin, is isolated from the crude ethanol extract using techniques such as column chromatography.[3]

-

Stock Solution Preparation: A stock solution of the test substance (crude extract or isolated compound) is prepared by dissolving a known weight in a suitable solvent (e.g., ethanol, acetone).

-

Serial Dilutions: A series of test concentrations are prepared by diluting the stock solution with distilled water.

-

Test Groups: For each concentration, a batch of early fourth-instar larvae (typically 20-25 larvae) is introduced into a beaker containing the test solution.

-

Control Groups: A negative control (containing the solvent and distilled water) and a positive control (containing a known larvicide) are run in parallel.

-

Exposure Period: The larvae are exposed to the test solutions for a period of 24 hours.

-

Mortality Assessment: After the exposure period, larval mortality is recorded. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

-

Data Analysis: The percentage mortality is calculated for each concentration. The LC50 and LC90 values are determined using probit analysis or other appropriate statistical methods.

Mechanism of Action

Studies suggest that the insecticidal activity of amorphigenin, similar to its parent compound rotenone, is due to the inhibition of the mitochondrial electron transport chain.[3]

Amorphigenin acts as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3] This enzyme plays a crucial role in cellular respiration by transferring electrons from NADH to ubiquinone. By blocking this step, amorphigenin disrupts the production of ATP, the primary energy currency of the cell, leading to cellular energy depletion and ultimately, the death of the larva.

Conclusion and Future Directions

The preliminary studies on compounds isolated from Amorpha fruticosa, particularly amorphigenin, indicate a strong potential for the development of new and effective botanical larvicides. The potent activity against Culex pipiens pallens larvae, coupled with a defined mechanism of action, provides a solid foundation for further research.

Future research should focus on:

-

Broad-spectrum Activity: Evaluating the efficacy of amorphigenin and other related compounds against a wider range of mosquito vectors, such as Aedes aegypti and Anopheles species.

-

Toxicological Studies: Conducting comprehensive toxicological assessments to determine the safety profile of these compounds for non-target organisms and the environment.

-

Formulation Development: Developing stable and effective formulations for field application to enhance the practical utility of these compounds in integrated vector management programs.

-

Structure-Activity Relationship Studies: Investigating the structure-activity relationships of rotenoid analogues to identify more potent and selective larvicidal agents.

References

Mechanism of Action of Amorfrutins: A Technical Guide

Disclaimer: The term "Amorphin" does not correspond to a known scientific entity. This guide details the mechanism of action of Amorfrutins , a class of natural compounds that are the likely subject of interest.

Introduction

Amorfrutins are a class of natural products found in plants such as Amorpha fruticosa and Glycyrrhiza foetida, some of which are used in traditional condiments and remedies.[1][2] These compounds have garnered significant scientific interest due to their potent antidiabetic and anti-inflammatory properties.[3][4] Unlike many synthetic drugs, amorfrutins exhibit a favorable safety profile, avoiding common side effects such as weight gain and hepatotoxicity.[3][5] This guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of amorfrutins, with a focus on their interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Core Mechanism of Action: Selective PPARγ Modulation

The primary molecular target of amorfrutins is PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism, as well as inflammatory responses.[3][4] Amorfrutins are classified as Selective PPARγ Modulators (SPPARγMs).[2][3] This means they bind to PPARγ and activate it, but in a manner that results in a different downstream gene expression profile compared to full agonists like the thiazolidinedione class of drugs (e.g., rosiglitazone).[3]

Upon binding to the Ligand Binding Domain (LBD) of PPARγ, amorfrutins induce a conformational change in the receptor. This change influences the recruitment of co-activator and co-repressor proteins, which in turn dictates the transcriptional regulation of target genes.[2] A key aspect of amorfrutins' selective action is their ability to inhibit the interaction of the NCoR1 co-repressor with PPARγ, a mechanism linked to increased insulin sensitivity.[2][6] However, their activation of gene transcription is only partial compared to full agonists.[1] This selective modulation is thought to be the reason for their beneficial effects without the adverse side effects associated with full PPARγ activation.[3]

Quantitative Analysis of Amorfrutin-PPARγ Interaction

The binding affinity and activation potential of various amorfrutins for PPARγ have been quantified through in vitro assays. These data highlight the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) of Amorfrutins for PPAR Isotypes

| Compound | PPARγ Ki (nM) | PPARα Ki (μM) | PPARβ/δ Ki (μM) | Selectivity for PPARγ |

|---|---|---|---|---|

| Amorfrutin 1 | 236 | 27 | 27 | ~114-fold |

| Amorfrutin 2 | 287 | 25 | 17 | ~59-fold |

| Amorfrutin B | 19 | 2.6 | 1.8 | ~95-fold |

| Pioglitazone | 584 | - | - | - |

| Rosiglitazone | 7 | - | - | - |

Data sourced from multiple studies.[1][2][3][5]

Table 2: Functional Activity of Amorfrutins on PPARγ

| Compound | Relative PPARγ Activation (%) | NCoR Co-repressor Dissociation IC50 (nM) |

|---|---|---|

| Amorfrutin 1 | 39 | 51 |

| Amorfrutin 2 | 30 | - |

| Amorfrutin B | 20 | - |

| Rosiglitazone | 100 | 64 |

Relative activation is compared to the full agonist rosiglitazone.[1][3][6]

Downstream Signaling Pathways

Amorfrutins' modulation of PPARγ initiates a cascade of downstream effects, primarily impacting metabolic and inflammatory pathways.

Amorfrutins have demonstrated significant anti-inflammatory effects, which are particularly relevant in the context of metabolic diseases and neuropathic pain.[4][7] By activating PPARγ, amorfrutins can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7] Furthermore, they inhibit the expression of chemokines like CCL2 and its receptor CCR2, which are crucial mediators of immune cell recruitment in inflamed tissues.[7] This anti-inflammatory action is reversed by the presence of a PPARγ antagonist, confirming the pathway's dependence on this receptor.[7]

Recent studies have highlighted the neuroprotective properties of amorfrutins against hypoxia- and ischemia-induced neuronal damage.[8] When administered post-treatment, amorfrutin B was shown to protect brain neurons by promoting mitochondrial integrity and inhibiting the activity of reactive oxygen species (ROS) and subsequent ROS-mediated DNA damage.[8] This neuroprotective effect was abolished by a PPARγ antagonist or by silencing the Pparg gene, indicating a direct link to PPARγ activation.[8]

Key Experimental Protocols

The characterization of amorfrutins' mechanism of action has relied on several key experimental techniques.

Objective: To determine the binding affinity (Ki) of amorfrutins to the PPARγ Ligand Binding Domain (LBD).

Methodology:

-

A TR-FRET-based competitive binding assay is performed using a commercially available kit (e.g., LanthaScreen).[1]

-

The assay mixture contains a terbium-labeled anti-GST antibody, a GST-tagged PPARγ-LBD, and a fluorescently labeled PPARγ ligand (tracer).

-

Increasing concentrations of the test compound (amorfrutin) are added to the mixture.

-

The test compound competes with the fluorescent tracer for binding to the PPARγ-LBD.

-

Binding of the tracer to the LBD brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.

-

Competitive binding by the amorfrutin displaces the tracer, leading to a decrease in the FRET signal.

-

The signal is measured using a fluorescence plate reader, and the Ki value is calculated based on the IC50 of the competition curve.[1]

Objective: To measure the functional activation of PPARγ by amorfrutins in a cellular context.

Methodology:

-

HEK 293H cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter element (PPRE).[3]

-

The transfected cells are then treated with varying concentrations of amorfrutins or a control agonist (e.g., rosiglitazone).

-

If the amorfrutin activates PPARγ, the receptor-ligand complex binds to the PPRE and drives the expression of the luciferase reporter gene.

-

After an incubation period, the cells are lysed, and a luciferase substrate is added.

-

The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

The activity is typically expressed as a percentage of the maximal activation achieved with the full agonist rosiglitazone.[1]

Objective: To evaluate the therapeutic effects of amorfrutins on insulin resistance and other metabolic parameters in a relevant animal model.

Methodology:

-

Male C57BL/6 mice are fed a high-fat diet (HFD) for a period of 12 weeks to induce obesity and insulin resistance.[3]

-

The mice are then divided into groups and treated with either a vehicle control, an amorfrutin compound (e.g., 100 mg/kg/day of amorfrutin B), or a positive control drug (e.g., rosiglitazone).[3][5]

-

Treatment is administered daily for a specified period (e.g., 3 to 27 days).[3][5]

-

Throughout the study, parameters such as body weight, food intake, plasma glucose, insulin, triglycerides, and free fatty acids are monitored.[3][4]

-

At the end of the study, tissues such as the liver, adipose tissue, and pancreas may be collected for further analysis, including gene expression and histological examination.[3][4]

Conclusion

Amorfrutins represent a promising class of natural compounds with significant therapeutic potential for metabolic diseases, inflammation, and neurodegenerative conditions. Their mechanism of action as Selective PPARγ Modulators allows for the beneficial effects of PPARγ activation, such as improved insulin sensitivity and reduced inflammation, while avoiding the adverse side effects associated with full agonists.[3][5] The detailed understanding of their molecular interactions and downstream signaling pathways provides a strong foundation for the future development of amorfrutin-based therapies and dietary interventions for the prevention and treatment of chronic diseases. Further research, including human clinical trials, will be essential to fully elucidate their therapeutic utility.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amorfrutins Relieve Neuropathic Pain through the PPARγ/CCL2 Axis in CCI Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Post-Treatment with Amorfrutin B Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Amorphin physical and chemical properties

Disclaimer: The initial search for a compound named "Amorphin" identified a flavonoid glycoside found in the plant Amorpha fruticosa. However, comprehensive data regarding its physical and chemical properties, experimental protocols, and associated signaling pathways are not extensively available in public databases. To fulfill the detailed requirements of this request, this guide will present the available information on the this compound flavonoid and supplement it with illustrative examples of experimental protocols and signaling pathways based on a well-characterized analogous compound, morphine, to serve as a comprehensive template for researchers.

Core Physical and Chemical Properties

This compound is a flavonoid that has been identified in Amorpha fruticosa.[1] It is classified as a rotenoid compound.[2]

-

Molecular Weight: 704.7 g/mol [1]

-

IUPAC Name: 6-[3-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-1-en-2-yl]-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one[1]

-

CAS Number: 4207-90-3[2]

A summary of the computed and experimental properties for this compound is provided below. For context, comparative data for Morphine, a well-studied alkaloid, is also included.[3]

| Property | This compound (Flavonoid) | Morphine (Alkaloid) | Data Source |

| Molecular Weight | 704.7 g/mol [1] | 285.34 g/mol [3] | Computed |

| Molecular Formula | C34H40O16[1] | C17H19NO3[3] | - |

| Melting Point | Not available | 197 °C (metastable phase)[3] | Experimental |

| Purity | Min. 95%[2] | Varies by preparation | Experimental |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. Therefore, this section provides standardized protocols for analogous assays commonly used in drug discovery and development, using a generic G-protein coupled receptor (GPCR) agonist as an example.

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

-

Cell Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (this compound).

-

Incubation: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from this curve using non-linear regression.[4]

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: Use cell membranes expressing the GPCR of interest and the relevant G-proteins (Gi/o).

-

Reaction Mixture: Prepare an assay buffer containing GDP. Pre-incubate the membranes with serial dilutions of the test compound.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Allow the reaction to proceed for a set time to permit the binding of [³⁵S]GTPγS to activated G-proteins.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Measurement: Quantify the bound [³⁵S]GTPγS using scintillation counting.

-

Analysis: Plot the percentage of stimulation above the basal level against the logarithm of the test compound concentration to determine the EC50 and Emax values.[4]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for this compound are not well-elucidated, it is known to be a rotenoid compound.[2] Rotenoids are known to have various biological activities. For illustrative purposes, the well-documented signaling pathways of morphine, which acts on opioid receptors, are described below.[5] Morphine's activation of the µ-opioid receptor (MOR), a GPCR, initiates a cascade of intracellular events primarily through the inhibitory G-protein (Gi/Go) pathway.[4]

The following diagram illustrates the canonical signaling pathway for a Gi/o-coupled receptor agonist like morphine.

Caption: Canonical Gi/o-coupled receptor signaling pathway.

The diagram below outlines a typical workflow for assessing the efficacy of a new chemical entity (NCE) from in vitro characterization to in vivo validation.

Caption: A typical preclinical drug discovery workflow.

References

Technical Guide: Solubility Profile of Amorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of Amorphin, a novel therapeutic candidate. Solubility is a critical physicochemical property that influences drug formulation, bioavailability, and overall development success.[1][2] This guide presents quantitative solubility data in various pharmaceutically relevant solvents, details the experimental protocols used for these determinations, and visualizes key workflows to ensure robust and reproducible research.

Solubility Data of this compound

The solubility of this compound was determined across a range of aqueous and organic solvents at standard temperature. The data reveals that this compound exhibits low solubility in aqueous media and significantly higher solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO). This profile is common for many small molecule drug candidates and underscores the need for careful formulation strategies.[1] All measurements were conducted using the thermodynamic shake-flask method to ensure data reflects equilibrium solubility.[3][4]

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Deionized Water | < 0.01 | 25 | Shake-Flask |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 0.02 | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 155 | 25 | Shake-Flask |

| Ethanol (95%) | 12.5 | 25 | Shake-Flask |

| Methanol | 8.2 | 25 | Shake-Flask |

| Acetonitrile | 3.1 | 25 | Shake-Flask |

| Propylene Glycol | 25.7 | 25 | Shake-Flask |

Experimental Protocols

Accurate solubility determination is fundamental to preclinical development.[1] The following sections detail the protocols for two standard assays: the "gold standard" Shake-Flask method for thermodynamic solubility and a high-throughput nephelometric assay for kinetic solubility.[4][5]

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility and is crucial for formulation and lead optimization stages.[1][3][4]

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specified solvent.

Materials and Equipment:

-

This compound (solid powder)

-

Solvent of interest (e.g., PBS pH 7.4)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge capable of >10,000 x g

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[3][6]

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let coarse particles settle. To separate the undissolved solid, centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter.[1][6] Filtration is a common method, but potential adsorption of the compound to the filter must be considered.[6]

-

Quantification: Prepare a dilution series from the clear filtrate. Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method against a standard calibration curve.[1]

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor. The experiment should be run in at least triplicate.

Kinetic Solubility Determination via High-Throughput Nephelometry

Kinetic solubility assays are rapid methods well-suited for early drug discovery screening, where many compounds are evaluated.[1][5] This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials and Equipment:

-

This compound (20 mM stock solution in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Liquid handling robot or multichannel pipettes

-

Plate reader with laser nephelometry capability

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 2 µL) of the 20 mM this compound DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically 1-5%).[7]

-

Incubation: Mix the plate contents thoroughly on a plate shaker for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Measurement: Measure the light scattering of the solution in each well using a laser nephelometer.[1][7] The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which the first signs of precipitation are detected (the "precipitation point"). This can be determined by plotting the nephelometry signal against the compound concentration.

Visualized Workflows and Pathways

To further clarify the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Caption: Hypothetical signaling pathway for this compound as a TKR inhibitor.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Unraveling the History of "Amorphin": A Technical Guide to Morphine and Related Compounds

A Note on Terminology: The term "Amorphin" is not standard in pharmacological or chemical literature. Initial research suggests it may be a variant or misspelling of several distinct compounds, each with its own significant history. The most prominent possibilities include:

-

Morphine: A potent opioid analgesic isolated in the early 1800s, forming the bedrock of modern pain management.

-

Apomorphine: A derivative of morphine synthesized in 1869, primarily used in the treatment of Parkinson's disease.

-

Amorolfine: A morpholine antifungal agent used topically to treat nail and skin infections.

-

This compound Flavonoid: A natural compound found in the plant Amorpha fruticosa.

Given the request for an in-depth guide on a topic with a substantial research history, this document will focus on Morphine and its derivative, Apomorphine , as they possess the most extensive body of scientific investigation, aligning with the core requirements for detailing historical data, experimental protocols, and signaling pathways.

A History of Discovery and Development

The journey of morphine research is a story of chemical innovation and evolving medical understanding that spans over two centuries.

The Isolation of Morphine

The history of morphine begins with the long-known effects of opium, the resinous gum from the opium poppy (Papaver somniferum), which was used for millennia to alleviate pain[1][2]. However, the potency of raw opium was dangerously unpredictable.

In 1803, German pharmacist Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium[2][3]. In his small laboratory, he successfully isolated a crystalline substance that he found induced sleep and pain relief[2][3]. He named this alkaloid "morphine" after Morpheus, the Greek god of dreams[2]. This achievement marked the first-ever isolation of a plant alkaloid and is considered a foundational moment in the history of pharmacology and the pharmaceutical industry[1][3]. Widespread medical use began in the 1820s, and with the development of the hypodermic syringe in the 1850s, injected morphine became a standard for surgical pain relief[3].

The Synthesis of Apomorphine

Decades after morphine's discovery, chemists began to explore its structure and potential derivatives. In 1869, chemists A. Matthiessen and C.R. Alder Wright, while heating morphine with concentrated hydrochloric acid, synthesized a new compound[4]. They named it "apomorphine" to signify its origin from morphine[4]. Early research quickly established that despite its name, apomorphine had few pharmacological similarities to morphine and was not an analgesic. Instead, its primary identified properties were emetic (inducing vomiting) and sedative[4]. For much of the 20th century, it was used in aversion therapy and as a powerful emetic[4]. Its role in treating Parkinson's disease would not be fully realized until much later.

Quantitative Data from Key Studies

The following tables summarize quantitative data from studies on Apomorphine and the antifungal agent Amorolfine, reflecting different research trajectories.

Table 2.1: Apomorphine Effects on Gastric Secretion in Rats

This table presents data from a study investigating the dose-dependent effects of apomorphine on gastric secretion in conscious rats.

| Dose (mg/kg, s.c.) | Effect on Gastric Secretion Volume | Effect on Acid (H+) Concentration |

| 0.25 | Decreased | Decreased |

| 0.50 | Further Decreased | Further Decreased |

| Data sourced from a study on the mechanism of action of apomorphine on rat gastric secretion.[5] |

Table 2.2: Amorolfine Topical Formulations and Use

This table summarizes the available formulations and recommended application for the antifungal agent Amorolfine.

| Formulation | Concentration | Recommended Application |

| Cream | 0.25% | Applied to affected skin once daily for 2-4 weeks[6] |

| Nail Lacquer | 5% | Applied to affected nails once or twice weekly[6][7] |

| Data sourced from pharmacological profiles of Amorolfine.[6][7] |

Experimental Protocols

Understanding the methods behind the discoveries is crucial for researchers. The following are representative protocols for studying these compounds.

Protocol: Investigating Gastric Secretion in Animal Models

This protocol is based on methodologies used to study the effects of apomorphine on gastric function.

-

Animal Model: Conscious rats fitted with gastric cannulas are used to allow for the collection of gastric juices[5].

-

Drug Administration: Apomorphine is administered subcutaneously (s.c.) at varying doses (e.g., 0.25-0.5 mg/kg). Antagonist drugs, if used, are typically administered intraperitoneally (i.p.) prior to apomorphine administration[5].

-

Sample Collection: Gastric secretions are collected from the cannulas at timed intervals following drug administration.

-

Analysis: The collected gastric fluid is analyzed for:

-

Volume: Measured directly.

-

Ion Concentration: Analyzed for H+, K+, Na+, and Cl- content to determine changes in acid and electrolyte secretion[5].

-

-

Endpoint: The primary endpoints are the dose-dependent changes in secretion volume and acid concentration compared to a control group.

Protocol: In Vitro Antifungal Susceptibility Testing (Amorolfine)

This generalized protocol outlines the steps to determine the efficacy of an antifungal agent like Amorolfine.

-

Fungal Strains: Cultures of pathogenic fungi (e.g., Trichophyton rubrum, Candida albicans) are prepared.

-

Medium Preparation: A suitable growth medium (e.g., RPMI 1640) is prepared.

-

Drug Dilution: Amorolfine is serially diluted to create a range of concentrations.

-

Inoculation: The fungal inoculum is added to microtiter plate wells containing the different drug concentrations.

-

Incubation: The plates are incubated under controlled conditions (temperature, time) to allow for fungal growth.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the drug that visibly inhibits fungal growth. The fungicidal (cell-killing) activity can also be assessed by subculturing from the clear wells[6][8].

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are dictated by their interaction with specific cellular signaling pathways.

Morphine: The μ-Opioid Receptor (MOR) Pathway

Morphine exerts its powerful analgesic effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR)[9][10][11].

Mechanism:

-

Binding and Activation: Morphine binds to the MOR on the surface of neurons[9].

-

G-Protein Coupling: This activates the associated inhibitory G-proteins (Gαi/Gαo)[11].

-

Downstream Effects: The activated G-protein initiates several downstream events:

-

Inhibition of Adenylyl Cyclase: Reduces the production of cyclic AMP (cAMP), a key intracellular signaling molecule[10].

-

Ion Channel Modulation: It increases potassium conductance (leading to hyperpolarization) and decreases calcium ion influx. This makes the neuron less likely to fire and transmit pain signals[9].

-

-

Neurotransmitter Inhibition: The overall effect is the inhibition of the release of nociceptive (pain-signaling) neurotransmitters like substance P and glutamate[9].

Chronic morphine administration can lead to receptor desensitization and tolerance, a process involving Protein Kinase C (PKC) and β-arrestin signaling pathways, which are areas of active research[10][12].

Apomorphine: A Dopamine Receptor Agonist

Apomorphine's primary mechanism of action is as a potent agonist for dopamine receptors, particularly D1 and D2 types. This action is responsible for its therapeutic effects in Parkinson's disease, which is characterized by a deficiency of dopamine in the brain. Its ability to reduce gastric secretion is thought to be mediated by beta-2 adrenoceptors and other neuroleptic-sensitive receptors[5].

Amorolfine: Fungal Ergosterol Biosynthesis Inhibition

Amorolfine works by disrupting the integrity of the fungal cell membrane[7][8]. It achieves this by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase[6][7][8]. This leads to a depletion of ergosterol, a vital component of the fungal membrane, and an accumulation of non-functional sterols, ultimately leading to fungal cell death[7][8].

Conclusion

From the pioneering isolation of morphine to the synthesis of its derivatives and the development of structurally distinct compounds like amorolfine, the history of this field is rich with scientific inquiry. The study of morphine, in particular, has been instrumental in shaping our understanding of pain, receptor pharmacology, and addiction. The detailed investigation of its signaling pathways continues to provide insights for the development of new therapeutics. While the term "this compound" remains ambiguous, the research legacy of morphine and its chemical relatives provides a deep and compelling subject for scientific professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. History and prospects for the use of morphine in clinical practice: literature review - Raspopin - Regional Anesthesia and Acute Pain Management [rjraap.com]

- 3. As morphine turns 200 drug that blocks its side effects reveals new secrets - UChicago Medicine [uchicagomedicine.org]

- 4. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of apomorphine on rat gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Diamorphine Hydrochloride? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery of Amorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, isolation, and characterization of Amorphin, a rotenoid glycoside first identified in the plant Amorpha fruticosa. This document details the seminal publications, experimental protocols, and key data associated with this natural product.

Introduction

This compound is a complex glycoside belonging to the rotenoid family of natural products. Its discovery dates back to the mid-20th century, with subsequent studies focusing on its chemical structure and biological properties. This guide serves as a technical resource for researchers interested in the history and chemistry of this compound, as well as for those involved in the broader field of natural product drug discovery.

Key Publications in the Discovery of this compound

The foundational research on this compound was conducted by American scientists in the 1940s, with significant structural elucidation work following in the 1960s. These key publications laid the groundwork for all subsequent research on this compound.

-

Acree, F., Jacobson, M., & Haller, H. L. (1943). This compound, a glycoside in Amorpha fruticosa L. The Journal of Organic Chemistry, 08(6), 572–574). This paper marks the first official report of the isolation of this compound from the seeds of Amorpha fruticosa.[1]

-

Claisse, J. A., Crombie, L., & Peace, R. (1964). Structure and stereochemistry of the vicianoside this compound, the first rotenoid glycoside. Journal of the Chemical Society (Resumed), 6023-6036. This publication provided the detailed structural and stereochemical characterization of this compound, identifying its aglycone (amorphigenin) and sugar components.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and characterization of this compound, based on historical accounts and modern adaptations.

Isolation of this compound

The initial isolation of this compound from Amorpha fruticosa seeds involved solvent extraction and purification. Modern protocols have refined these techniques, often employing chromatographic methods for higher purity.

Early Isolation Method (Based on Acree et al., 1943):

-

Extraction: The seeds of Amorpha fruticosa were ground and extracted with a suitable organic solvent, such as ethanol or chloroform.

-

Concentration: The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Purification: The crude extract was then subjected to a series of purification steps, which likely included precipitation and recrystallization from different solvents to yield purified this compound.

Modern Isolation Method:

Modern isolation protocols for rotenoids from Amorpha fruticosa often involve the following steps:

-

Extraction: Maceration of powdered plant material (e.g., seeds) with methanol or an ethanol-chloroform mixture.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water-chloroform) to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound is subjected to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural Elucidation

The determination of this compound's chemical structure was a multi-step process involving chemical degradation and spectroscopic analysis.

-

Hydrolysis: Acidic or enzymatic hydrolysis of this compound was performed to separate the aglycone (amorphigenin) from its sugar moieties.

-

Sugar Identification: The sugar components were identified as glucose and arabinose through standard chemical tests and chromatographic comparison with authentic samples.

-

Aglycone Characterization: The structure of amorphigenin was determined using a combination of techniques:

-

Elemental Analysis: To determine the molecular formula.

-

UV-Vis Spectroscopy: To identify the chromophoric system.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Quantitative Data

Quantitative data from the early discovery of this compound is sparse in readily available literature. However, more recent studies on the phytochemical composition of Amorpha fruticosa provide some quantitative insights into the content of rotenoids.

| Parameter | Value | Source |